Bicyclo(3.1.1)hept-2-ene-2-butanal, 6,6-dimethyl-
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Overview
Description
Bicyclo(311)hept-2-ene-2-butanal, 6,6-dimethyl- is a chemical compound with a unique bicyclic structure It is known for its distinctive molecular configuration, which includes a bicycloheptene ring system with a butanal group and two methyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(3.1.1)hept-2-ene-2-butanal, 6,6-dimethyl- typically involves the use of starting materials such as bicyclo(3.1.1)hept-2-ene and appropriate aldehyde precursors. One common method involves the reaction of bicyclo(3.1.1)hept-2-ene with a butanal derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product. Advanced techniques like continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(3.1.1)hept-2-ene-2-butanal, 6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Bicyclo(3.1.1)hept-2-ene-2-butanal, 6,6-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo(3.1.1)hept-2-ene-2-butanal, 6,6-dimethyl- involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the bicyclic structure provides rigidity and stability. The compound may participate in various biochemical pathways, influencing cellular processes and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo(3.1.1)hept-2-ene-2-carboxaldehyde, 6,6-dimethyl-: Similar structure with a carboxaldehyde group instead of a butanal group.
Bicyclo(3.1.1)hept-2-ene-2-ethanol, 6,6-dimethyl-: Contains an ethanol group instead of a butanal group.
Bicyclo(3.1.1)hept-2-ene-2-methanol, 6,6-dimethyl-: Features a methanol group in place of the butanal group.
Uniqueness
Bicyclo(3.1.1)hept-2-ene-2-butanal, 6,6-dimethyl- is unique due to its specific functional group arrangement, which imparts distinct reactivity and properties. The presence of the butanal group allows for specific chemical transformations and interactions that are not possible with its analogs.
Properties
CAS No. |
38049-28-4 |
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Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)butanal |
InChI |
InChI=1S/C13H20O/c1-13(2)11-7-6-10(12(13)9-11)5-3-4-8-14/h6,8,11-12H,3-5,7,9H2,1-2H3 |
InChI Key |
OAOCPPMHQWFIRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC=C(C1C2)CCCC=O)C |
Origin of Product |
United States |
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